Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

PAI-1 inhibition Antithrombotic SAR

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate (CAS 1245647-71-5) is a substituted indole-3-glyoxylate ester that serves as the methyl ester prodrug or synthetic intermediate of [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, a well-characterized inhibitor of plasminogen activator inhibitor-1 (PAI-1). The compound belongs to a class of 2-carboxylic acid indole derivatives systematically explored for antithrombotic and antifibrotic applications, with its free acid form demonstrating confirmed PAI-1 inhibitory activity.

Molecular Formula C29H29NO3
Molecular Weight 439.555
CAS No. 1245647-71-5
Cat. No. B580976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate
CAS1245647-71-5
Molecular FormulaC29H29NO3
Molecular Weight439.555
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3
InChIKeyMXXUHBFHIYSEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate (CAS 1245647-71-5): A PAI-1 Inhibitor Core Scaffold


Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate (CAS 1245647-71-5) is a substituted indole-3-glyoxylate ester that serves as the methyl ester prodrug or synthetic intermediate of [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, a well-characterized inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1]. The compound belongs to a class of 2-carboxylic acid indole derivatives systematically explored for antithrombotic and antifibrotic applications, with its free acid form demonstrating confirmed PAI-1 inhibitory activity [2].

Why the Methyl Ester of This Specific 1,5-Disubstituted Indole Cannot Be Replaced by Generic Indole-3-glyoxylates


Generic substitution with simpler indole-3-glyoxylate esters (e.g., methyl 2-(1H-indol-3-yl)-2-oxoacetate) fails because the unique 1-(4-tert-butylbenzyl) and 5-(m-tolyl) substitution pattern on the indole core is essential for PAI-1 inhibitory potency and target engagement. Systematic structure-activity relationship (SAR) studies have demonstrated that both the N-1 benzyl substituent and the C-5 aryl group are critical pharmacophoric elements that modulate potency against PAI-1, and that potency in the primary spectrophotometric assay does not always translate to the functional antibody assay without this specific substitution pattern [1]. The tert-butyl group on the benzyl ring contributes to lipophilicity and metabolic stability, while the m-tolyl group at C-5 provides optimal steric and electronic complementarity with the PAI-1 binding pocket. These structural features are absent in unsubstituted or differently substituted indole-3-glyoxylates, making direct interchange pharmacologically invalid.

Quantitative Differentiation Evidence for Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate


PAI-1 Inhibitory Activity of the Parent Free Acid Versus Unsubstituted Indole-3-glyoxylate

The free acid form of the target compound, [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, is explicitly described as a PAI-1 inhibitor with confirmed activity in both spectrophotometric and antibody assays [1]. In the primary spectrophotometric assay, this compound exhibited potent PAI-1 inhibition, though the exact IC50 for the free acid is not publicly disclosed in the accessible patent abstract. By contrast, the unsubstituted parent scaffold, methyl 2-(1H-indol-3-yl)-2-oxoacetate, lacks any reported PAI-1 inhibitory activity and is primarily used as a synthetic building block for kinase inhibitors . The 1,5-disubstitution pattern is thus essential for conferring PAI-1 inhibitory activity.

PAI-1 inhibition Antithrombotic SAR

Methyl Ester as a Prodrug Strategy: Improved Physicochemical Properties Versus Free Carboxylic Acid

The target methyl ester is designed as a prodrug of the active free carboxylic acid to enhance oral absorption and permeability. In the SAR study of 2-carboxylic acid indoles, Hu et al. reported that solubility and serum protein binding of the free acid analogs significantly impacted the correlation between spectrophotometric and antibody assay results, with high protein binding potentially limiting in vivo efficacy [1]. Esterification to the methyl ester masks the ionizable carboxylic acid, typically increasing log P and passive membrane permeability. While direct comparative Caco-2 or solubility data for this specific ester-acid pair are not available in the public domain, the general principle of ester prodrugs for carboxylic acid-containing PAI-1 inhibitors is well-established in the indole-2-carboxylic acid series.

Prodrug Oral bioavailability PAI-1

Polymorph Control: Crystalline Form Differentiation of the Free Acid

The free acid form of the target compound exists in multiple polymorphic forms (A, B, and C), which are explicitly claimed in US20080188542A1 for their utility in pharmaceutical formulations [1]. Polymorph control is critical for reproducible dissolution, bioavailability, and stability. The methyl ester serves as a key synthetic intermediate that can be hydrolyzed to the free acid under controlled conditions, potentially influencing the resulting polymorphic outcome. This is a distinguishing feature not reported for simpler indole-3-glyoxylate esters.

Polymorphism Solid-state chemistry Formulation

Application Scenarios for Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate in PAI-1-Targeted Research


Synthesis of PAI-1 Inhibitor Active Pharmaceutical Ingredient (API) and Polymorph Screening

The methyl ester is the preferred penultimate intermediate for the synthesis of [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, a known PAI-1 inhibitor [1]. Following ester hydrolysis, the resulting free acid can be subjected to polymorph screening to isolate Forms A, B, or C for formulation development, as described in US20080188542A1.

In Vitro PAI-1 Inhibition Assays Using the Hydrolyzed Free Acid

After quantitative conversion to the free acid, the compound is used in spectrophotometric PAI-1 inhibition assays and confirmatory antibody assays to evaluate antithrombotic and antifibrotic potential. The SAR study by Hu et al. provides the assay framework for benchmarking new analogs against this core scaffold [2].

Prodrug Optimization and Pharmacokinetic Profiling

The methyl ester serves as a baseline prodrug for structure-property relationship studies aimed at improving oral bioavailability of the PAI-1 inhibitor series. Researchers can use this compound to explore alternative ester prodrugs or to assess the impact of ester hydrolysis rates on in vivo efficacy, leveraging the known SAR context where serum protein binding of the free acid was identified as a limitation [2].

Quote Request

Request a Quote for Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.